2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

Beschreibung

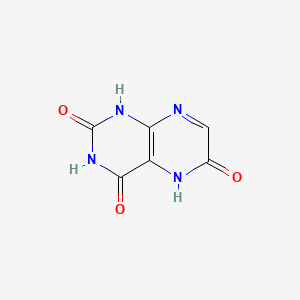

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dihydropteridine-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H,(H,8,11)(H2,7,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUZHLHSYKJAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180439 | |

| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-35-7 | |

| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,4,6 3h Pteridinetrione, 1,5 Dihydro

Chemical Synthesis Pathways for 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

The synthesis of the 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- scaffold, also known as 6-Hydroxylumazine, is primarily achieved through the construction of the bicyclic pteridine (B1203161) system from pyrimidine (B1678525) precursors. ontosight.ainih.gov These methods are foundational in pteridine chemistry and offer versatility.

Condensation and Cyclization Reactions

The most traditional and widely employed method for synthesizing the pteridine ring system is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a method known as the Isay reaction. This reaction proceeds through a two-step mechanism involving an initial nucleophilic attack by the more reactive amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl species. nih.gov This is followed by a second nucleophilic attack and subsequent cyclization to form the pyrazine (B50134) ring, completing the pteridine core. nih.gov

Various pyrimidine derivatives can serve as starting materials. For instance, the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds is a direct route to lumazine (B192210) derivatives. The reaction conditions, such as pH, can influence the regioselectivity of the final product, especially when using unsymmetrical dicarbonyl reagents. researchgate.net

Table 1: Examples of Condensation Reactions for Pteridine Synthesis

| Pyrimidine Precursor | Condensing Reagent | Resulting Pteridine Derivative | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl compounds | Lumazine derivatives | |

| 2,5,6-Triaminopyrimidine-4-(3H)-one | Phenylhydrazone derivative of a sugar | 6-substituted 2-aminopteridin-4(3H)-one | |

| 4,5-Diamino-1,3-dimethyluracil | Benzylglyoxal | Mixture of 6- and 7-benzylpteridines | |

| 2,4,5,6-Tetraaminopyrimidine | Benzylglyoxal (at pH 9-10) | 7-Benzylpteridine |

Enzymatic Synthesis in In Vitro Systems

The biosynthesis of riboflavin (B1680620) (Vitamin B2) in many organisms involves the enzymatic formation of a lumazine derivative, demonstrating nature's approach to this scaffold. Lumazine synthase (LS) is a key enzyme in this pathway, catalyzing the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. nih.govnih.gov This enzymatic reaction is highly efficient and stereospecific, producing 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. nih.gov

While not a direct synthesis of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-, the study of lumazine synthase provides a blueprint for potential in vitro enzymatic systems. The use of enzymes in synthesis, or biocatalysis, offers significant advantages in terms of selectivity and sustainability compared to traditional chemical methods. scielo.br For example, ene-reductases are used for the asymmetric reduction of activated alkenes, showcasing the potential for highly selective enzymatic transformations in the synthesis of complex molecules. nih.gov The development of chemoenzymatic routes, which combine chemical and enzymatic steps, is a growing field for producing valuable chiral molecules. scielo.brnih.gov

Alternative Synthetic Routes and Their Efficiencies

Beyond the classical Isay reaction, several alternative routes to pteridines have been developed. These methods often involve different starting materials or reaction strategies to achieve specific substitution patterns.

One approach involves the reaction of 5-nitrosopyrimidines with compounds possessing an active methylene (B1212753) group. researchgate.net For example, 5-nitroso-2,4,6-triaminopyrimidine (B18466) can be condensed with methylenenitrile to produce triamterene. Another method involves the reaction of 6-amino-5-nitrosouracils with Meldrum's acid to yield a hexahydropteridine-carboxylic acid derivative.

Furthermore, existing pteridine rings can be modified to create new derivatives. The synthesis of Sepiapterin-C, a naturally occurring pteridine, has been achieved through the acid-catalyzed hydrolysis of a 6-ethynylpteridine to a 6-acetylpteridine, followed by a partial reduction. researchgate.net These multi-step syntheses allow for the introduction of specific functionalities that might be difficult to achieve through direct condensation.

Functionalization and Derivatization Strategies for the Pteridine Core

The functionalization of the pteridine core is crucial for exploring the chemical and biological properties of this class of compounds. strath.ac.uk Strategies for derivatization can involve either building the desired functionality into the precursors before cyclization or modifying the pre-formed pteridine ring. nih.gov

Synthesis of Substituted 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- Analogues

A wide array of substituted pteridine analogues can be synthesized by varying the precursors in condensation reactions. The choice of the diaminopyrimidine and the dicarbonyl component dictates the substitution pattern of the final product. researchgate.net For example, a regioselective, one-step synthesis of 2,6-disubstituted-4-aminopteridines can be achieved from 2-substituted-4,5,6-triaminopyrimidine and ketoaldoximes. researchgate.net

Post-synthesis modification is also a powerful tool. Pteridines with appropriate leaving groups, such as halogens, can undergo nucleophilic substitution reactions to introduce new functionalities. strath.ac.uk Organometallic cross-coupling reactions have also been employed to create carbon-carbon bonds on the pteridine ring. strath.ac.uk Another strategy involves the oxidation of hydropyrano[3,2-g]pteridines to form 6-(1,2,3-trihydroxypropyl)pteridine derivatives, which serve as versatile intermediates for synthesizing various 6-substituted pteridines, including aldehydes, carboxylic acids, and hydroxymethyl derivatives. researchgate.net

Table 2: Selected Examples of Substituted Pteridine Analogue Synthesis

| Synthetic Strategy | Precursors/Intermediates | Resulting Analogue | Reference |

|---|---|---|---|

| Regioselective Condensation | 2-Substituted-4,5,6-triaminopyrimidine + Ketoaldoximes | 2,6-Disubstituted-4-aminopteridines | researchgate.net |

| Condensation | 4,5-Diaminopyrimidine + N-acetylindolone | 6-Aryl-pteridin-7-one | |

| Oxidation of Fused Pteridine | Hydropyrano[3,2-g]pteridines | 6-(1,2,3-Trihydroxypropyl)pteridines | researchgate.net |

| Intermediate Derivatization | Pteridine-6-carboxaldehydes | Folic acid analogues (via reductive condensation) | researchgate.net |

Chemical derivatization is a technique used to modify a compound to enhance its analytical properties, such as ionization efficiency in mass spectrometry. nih.govmdpi.com While not a direct synthesis of new analogues, the principles of targeting specific functional groups (like primary amines or hydroxyl groups) with reagents like 2,4,6-trimethylpyrylium (TMPy) or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be conceptually applied to the permanent functionalization of the pteridine core. nih.govmdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and environmentally friendly approach to synthesizing complex molecules. mdpi.com In MCRs, three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. mdpi.comnih.gov This strategy offers numerous advantages, including operational simplicity, reduced reaction time, lower costs, and high atom economy. rsc.orgekb.eg

While specific MCRs for 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- are not extensively detailed, the principles are widely applied to other heterocyclic systems and hold great potential for pteridine synthesis. For example, the three-component synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives involves the direct condensation of an aldehyde, malononitrile, and barbituric acid in a single step. nih.gov This type of reaction, which builds a fused pyrimidine ring system, is highly analogous to what would be required for pteridine synthesis. The development of novel MCRs often utilizes in situ generated reactive intermediates, such as 1-azadienes, which can then react with various partners to create diverse scaffolds. mdpi.com

Table 3: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Heterocyclic Product | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine diones | Aldehydes, Malononitrile, Barbituric acid | Sulfonic acid nanoporous silica | nih.gov |

| Tetrahydro-benzo[α]xanthene-11-one | Dimedone, Benzaldehyde, 2-Naphthol | DABCO/Amberlyst-15 | mdpi.com |

| Fully substituted 1,3-thiazoles | Arylglyoxals, Lawsone, Thiobenzamides | Acetic acid, 90 °C | nih.gov |

| Polyfunctionalized Pyridines | Arylidene malononitrile, Methylarylketones, Sodium ethoxide | Ethanol | ekb.eg |

The adaptability of MCRs makes them a promising avenue for the future development of efficient and diverse synthetic routes to novel substituted 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- analogues.

Exploration of Novel Pterin (B48896) Chemical Transformations

The synthesis of pteridine derivatives, including structures related to 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-, has traditionally relied on established methods like the Gabriel–Isay condensation. brynmawr.edumdpi.com However, recent research has focused on developing novel transformations that offer improved efficiency, regioselectivity, and milder reaction conditions.

One significant advancement is the development of metal-free, chemo- and regioselective C-C coupling reactions. A notable example is the nucleophilic substitution of a hydrogen atom in pteridinones by 5,7-dihydroxycoumarins. herts.ac.uk This reaction proceeds smoothly in trifluoroacetic acid (TFA), leading to the formation of dihydro adducts in good yields with short reaction times and at moderate temperatures. herts.ac.uk This method represents an environmentally friendly approach to complex pterin derivatization. herts.ac.uk

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating pterin synthesis. A microwave-assisted Gabriel–Isay condensation has been reported to produce 6-substituted pterins with high regioselectivity and significantly reduced reaction times compared to conventional heating methods. brynmawr.edu

Furthermore, novel cyclization strategies have been developed. For instance, 7,8-dihydropteridin-6(5H)-ones can be converted into 4,5-dihydro- brynmawr.eduherts.ac.ukontosight.aitriazolo[4,3-f]pteridines. herts.ac.uk This transformation involves treatment with potassium tert-butoxide, diethylchlorophosphate, and hydrazine (B178648) hydrate (B1144303), followed by cyclization in boiling trimethyl orthoacetate or trimethyl orthoformate. herts.ac.uk

The following table summarizes selected novel transformations for the synthesis of pteridine derivatives.

| Transformation Type | Reactants | Reagents/Conditions | Product Type | Key Advantages |

| C-C Coupling | Pteridinone, 5,7-Dihydroxycoumarin | Trifluoroacetic Acid (TFA) | Dihydro adducts | Metal-free, regioselective, short reaction times herts.ac.uk |

| Microwave-Assisted Condensation | 2,5,6-Triaminopyrimidin-4(3H)-one, 1,2-Dicarbonyl compound | Microwave irradiation | 6-Substituted pterin | Reduced reaction time, good yield, regioselective brynmawr.edu |

| Fused Ring Synthesis | 7,8-Dihydropteridin-6(5H)-one | 1. K-tert-butoxide, Diethylchlorophosphate, Hydrazine hydrate 2. Trimethyl orthoacetate | 4,5-Dihydro- brynmawr.eduherts.ac.ukontosight.aitriazolo[4,3-f]pteridine | Access to fused heterocyclic systems herts.ac.uk |

Mechanistic Studies of Chemical Transformations Involving 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

Understanding the reaction mechanisms underlying the transformations of pteridines is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies have shed light on the reactivity of the pteridine core under various conditions.

One area of investigation has been the oxidation of pterins. For the nucleophilic substitution of pterins by alcohols, a proposed mechanism involves the formation of a cationic radical intermediate. herts.ac.uk In the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), the pterin is believed to form this radical intermediate, which then undergoes nucleophilic attack by an alcohol to yield the corresponding alkoxypterin. herts.ac.uk

Another significant mechanistic study focused on the oxidation reactions of 6-methylpterin, providing insights relevant to the broader pterin class. mdpi.com Computational calculations have shown that the tautomerization between the lactam and the fleeting lactim isomers is a critical first step. mdpi.com This process is facilitated by two intervening water molecules, which lower the activation energy for the necessary proton transfers. mdpi.com Following this tautomerization, the pterin donates an electron to an oxidizing species (such as HO• or SO4•−), transferring the radical character primarily to the N4 position of the 6-methylpterin. mdpi.com

The stability and reactivity of the various oxidation states of pterins, such as dihydropterins and tetrahydropterins, are highly dependent on the substituents on the ring system. herts.ac.uk Generally, fully conjugated pteridines exhibit greater stability. herts.ac.uk The interconversion between these redox states is fundamental to the biological function of many pterin cofactors. mdpi.com

The table below outlines key features of proposed mechanisms in pterin transformations.

| Transformation | Proposed Intermediate/State | Key Mechanistic Steps | Influencing Factors |

| Nucleophilic Substitution (Alkoxylation) | Cationic radical intermediate | 1. Formation of cationic radical via oxidant (e.g., CAN). 2. Nucleophilic attack by alcohol. herts.ac.uk | Oxidizing agent herts.ac.uk |

| Oxidation of 6-Methylpterin | Lactim tautomer, Radical cation | 1. Water-mediated proton transfer to form lactim tautomer. 2. Electron donation to oxidant. 3. Radical formation at N4. mdpi.com | Presence of water, Oxidant type mdpi.com |

Biochemical Pathways and Enzymatic Transformations of 2,4,6 3h Pteridinetrione, 1,5 Dihydro

Role in Pteridine (B1203161) Metabolic Networks in Diverse Organisms

Isoxanthopterin (B600526) holds diverse roles in the metabolic networks of various organisms, from insects to humans. In many insect species, such as those in the orders Lepidoptera and Hemiptera, isoxanthopterin is a prominent pteridine. nih.gov In the model organism Drosophila melanogaster, isoxanthopterin is found in various parts of the body, notably the testis sheath, but it does not function as a screening pigment in the eyes. nih.gov Due to its widespread presence and accumulation patterns that are not synchronized with eye pigments, it has been proposed that isoxanthopterin may serve as a "storage-excretion" form of nitrogen in insects. nih.gov

In the slime mold Physarum polycephalum, a model system for studying the cell cycle, the release of isoxanthopterin has been observed. Pterin (B48896) metabolism is also a feature of various bacteria, where pteridines play essential roles as cofactors and in regulatory processes. nih.govuthscsa.edu

In humans, the metabolism of isoxanthopterin is linked to the breakdown of folate. Studies using a progressive breast cancer cell model have shown that folic acid can be a primary driver for pteridine metabolism, leading to the formation and excretion of derivatives like isoxanthopterin. Observations of elevated isoxanthopterin in the urine of some cancer patients suggest a dysregulation of this metabolic pathway in malignancy.

Enzymatic Formation of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

The formation of isoxanthopterin is a highly regulated enzymatic process, primarily involving the oxidation of precursor pteridine molecules.

The principal pathway for isoxanthopterin synthesis is the enzymatic conversion of pterin. nih.gov This reaction is catalyzed by xanthine (B1682287) dehydrogenase (XDH) or its oxidase form, xanthine oxidoreductase (XOR). nih.gov These enzymes, which also play a crucial role in purine (B94841) catabolism by converting hypoxanthine (B114508) to uric acid, facilitate the hydroxylation of pterin at the C-7 position of the pteridine ring to yield isoxanthopterin. nih.gov

In Drosophila melanogaster, the structural gene for XDH is the rosy (ry) gene. nih.gov Mutants such as maroon-like and rosy that lack XDH activity are unable to convert pterin to isoxanthopterin and consequently accumulate pterin and other precursors. This enzymatic activity is not limited to insects; mammalian liver XDH/XOR and even plant-derived XDH from soybeans have been shown to effectively catalyze this same conversion. Studies using in-vitro breast cancer cell models have further confirmed that xanthine oxidoreductase mediates the conversion of pterin to isoxanthopterin.

Table 1: Key Enzymes in Isoxanthopterin Formation

| Enzyme | Precursor | Product | Organism/System |

|---|---|---|---|

| Xanthine Dehydrogenase (XDH) / Xanthine Oxidoreductase (XOR) | Pterin | Isoxanthopterin | Drosophila melanogaster, Mammals, Plants (Soybean), Human Cells |

While XDH is the direct catalyst for converting pterin, the enzyme dihydropterin oxidase plays a crucial upstream role in the isoxanthopterin synthesis pathway, particularly in Drosophila melanogaster. nih.gov Dihydropterin oxidase catalyzes the oxidation of 7,8-dihydropterin (B103510) to generate pterin, the immediate substrate for XDH. nih.gov The physiological role of this enzyme in D. melanogaster is believed to be dedicated to the isoxanthopterin synthesis pathway. nih.gov This is supported by genetic studies where the little isoxanthopterin (lix) mutant, which has no detectable dihydropterin oxidase activity, shows a correspondingly low level of isoxanthopterin. nih.gov The lix locus has been identified as the structural gene for dihydropterin oxidase in Drosophila. The purified enzyme from D. melanogaster is a dimer with an FAD prosthetic group that consumes molecular oxygen and produces hydrogen peroxide during the reaction.

The direct enzymatic conversion of 7-oxobiopterin to 2,4,6(3H)-pteridinetrione, 1,5-dihydro- is not a well-documented pathway in the reviewed scientific literature. While various interconversions among pteridine derivatives are known, a specific enzyme or pathway for this transformation has not been clearly elucidated.

Enzymatic Catabolism and Degradation of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

The breakdown of isoxanthopterin is also an enzyme-driven process, ensuring the regulation of its levels within organisms. The primary known catabolic reaction is hydrolytic deamination. nih.gov

The key enzyme responsible for the degradation of isoxanthopterin is isoxanthopterin deaminase. nih.gov This enzyme catalyzes the hydrolytic deamination of isoxanthopterin at the C-2 position, converting it into 7-oxylumazine (also known as violapterin). nih.gov The enzyme demonstrates high specificity for isoxanthopterin and is found in insects like Lepidoptera and Hemiptera. nih.gov

Significant characterization of this enzyme class came from the discovery of two previously unannotated proteins from the Sargasso Sea, Sgx9339a and Sgx9236b, which were identified as efficient isoxanthopterin deaminases. These enzymes belong to the amidohydrolase superfamily. The reaction product was confirmed to be 7-oxylumazine through spectroscopic and mass spectrometric analysis. Kinetic studies of Sgx9339a determined its efficiency in catalyzing this reaction.

The three-dimensional X-ray crystal structure of Sgx9339a has been solved, revealing a TIM barrel fold with a mononuclear zinc center in the active site, which is crucial for catalysis. Based on this structural information and sequence comparisons, a model for substrate binding has been proposed, and other potential isoxanthopterin deaminase genes have been identified in various organisms.

Table 2: Kinetic Parameters for Isoxanthopterin Deaminase (Sgx9339a)

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Isoxanthopterin | 1.0 | 8.0 | 1.3 x 10⁵ |

| Pterin-6-carboxylate | 0.11 | 9.0 | 1.2 x 10⁴ |

Data from reference

Identification of Novel Deaminases and Substrate Specificity

Previously uncharacterized proteins have been identified that efficiently catalyze the deamination of isoxanthopterin. nih.gov Two such enzymes, designated NYSGXRC-9339a (Sgx9339a) and NYSGXRC-9236b (Sgx9236b), were discovered through the Global Ocean Sampling Project, which analyzed DNA from microorganisms in the Sargasso Sea. nih.govnih.gov These enzymes belong to the amidohydrolase superfamily. tamu.edurcsb.org

To determine their function, the genes for these proteins were synthesized and the proteins were expressed and purified for study. nih.gov Their catalytic activity was tested against a library of compounds including various pteridines, purines, and pyrimidines. nih.gov The screening revealed that these enzymes are highly specific, showing significant deaminase activity only towards isoxanthopterin and a similar molecule, pterin-6-carboxylate. nih.govnih.govrcsb.org The deamination of isoxanthopterin by these enzymes results in the formation of 7-oxylumazine. nih.gov The enzyme isoxanthopterin deaminase is noted to be very specific for isoxanthopterin and does not use other pterins, like 7,8-dihydropterin, as substrates. nih.gov

Kinetic analysis of Sgx9339a demonstrated its efficiency in catalyzing the deamination of isoxanthopterin. nih.govnih.gov

Table 1: Kinetic Constants for Isoxanthopterin Deamination by Sgx9339a

| Kinetic Parameter | Value |

|---|---|

| kcat (Turnover Number) | 1.0 s⁻¹ |

| Km (Michaelis Constant) | 8.0 µM |

| kcat/Km (Catalytic Efficiency) | 1.3 x 10⁵ M⁻¹s⁻¹ |

Data sourced from Hall et al., 2010. nih.govnih.gov

Based on the conserved active site residues identified in Sgx9339a, researchers have predicted the existence of at least 24 other genes in various organisms that likely encode for enzymes with isoxanthopterin deaminase activity. nih.govnih.govacs.org

Structural Biology of Isoxanthopterin Deaminase

The three-dimensional structure of isoxanthopterin deaminase Sgx9339a was determined by X-ray crystallography to a resolution of 2.7 Å (PDB entry 2PAJ). nih.govtamu.edu The protein's structure reveals a distorted (β/α)8-barrel, also known as a TIM barrel, which is a common fold among enzymes. nih.govtamu.edu A smaller domain is composed of a β-sheet sandwich. tamu.edu

The active site contains a single zinc ion, which is characteristic of many enzymes in the amidohydrolase superfamily. nih.govtamu.edurcsb.org This metal ion is coordinated by three histidine residues and one aspartate residue and is crucial for activating a water molecule for the hydrolytic deamination reaction. rcsb.org

A model for how the substrate, isoxanthopterin, binds within the active site was proposed by comparing the structure to that of related enzymes like guanine (B1146940) deaminase. nih.govnih.govacs.org This model suggests that specific amino acid residues are critical for substrate recognition and binding through hydrogen bonds:

Gln-81 and Tyr-139: These residues are conserved and form hydrogen bonds with the carbonyl oxygen at position C4 of isoxanthopterin. acs.org

Thr-220: This conserved threonine residue hydrogen bonds with the N5 atom of the pteridine ring. nih.govacs.org

Thr-221: Another conserved threonine interacts with the carbonyl group at C7. nih.govacs.org

The active site of Sgx9339a shares the most resemblance with that of 8-oxoguanine deaminase (PDB entry 2UZ9). nih.govnih.gov The structural and sequence comparisons between these enzymes have been instrumental in understanding the determinants of substrate specificity. acs.org

Data sourced from Hall et al., 2010 and PDB-101. nih.govtamu.edurcsb.org

Interconnectivity with Other Pteridine Branches

Pteridine metabolism is a complex network of interconnected pathways responsible for synthesizing a variety of vital biomolecules, from pigments to essential enzyme cofactors. nih.gov Isoxanthopterin, a colorless, violet-fluorescent compound, is a key intermediate that links several branches of this network. nih.govchegg.com It originates from 7,8-dihydropterin and its subsequent transformations connect it to the metabolism of tetrahydrobiopterin (B1682763), xanthopterin (B1683600), and various lumazines. nih.gov

Relationship to Tetrahydrobiopterin Metabolism

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. nih.govmhmedical.com The biosynthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through intermediates such as 7,8-dihydroneopterin (B1664191) triphosphate and 6-pyruvoyl-tetrahydropterin. mhmedical.com The broader pteridine pathway, which includes intermediates like 7,8-dihydropterin, serves as a precursor pool for these biosynthetic routes. nih.gov While isoxanthopterin itself is not a direct precursor to BH4, its formation from 7,8-dihydropterin represents a branch point in the pathway. nih.govchegg.com The enzymes and precursors within the general pteridine pathway are thus linked, and the flux through different branches, including the one leading to isoxanthopterin, can influence the availability of precursors for BH4 synthesis. nih.govmhmedical.com Deficiencies in BH4 metabolism can lead to serious metabolic disorders. nih.govnih.gov

Links to Xanthopterin and Isoxantholumazine Pathways

The metabolic fate of isoxanthopterin is directly linked to the formation of xanthopterin and isoxantholumazine.

Xanthopterin: Xanthine dehydrogenase is a key enzyme that can hydroxylate pteridine rings. nih.govresearchgate.net It catalyzes the formation of both xanthopterin (by adding a hydroxyl group at position 6) and isoxanthopterin (by adding a hydroxyl group at position 7) from 7,8-dihydropterin, suggesting the involvement of different isozymes for these distinct reactions. nih.gov Therefore, the pathways for xanthopterin and isoxanthopterin are closely related, originating from the same precursor and catalyzed by the same class of enzyme. chegg.comresearchgate.net

Isoxantholumazine: Isoxanthopterin is a direct precursor to isoxantholumazine (also known as violapterin). nih.gov This conversion is catalyzed by the enzyme isoxanthopterin deaminase, which acts as a metabolic "switch." nih.gov By deaminating isoxanthopterin, the enzyme channels the metabolite towards the synthesis of isoxantholumazine. nih.govresearchgate.net This compound is found in insects like Lepidoptera and Hemiptera. nih.gov

Advanced Analytical and Spectroscopic Research on 2,4,6 3h Pteridinetrione, 1,5 Dihydro

Development of Advanced Chromatographic and Mass Spectrometric Methodologies

The separation and sensitive detection of Leucopterin from complex biological samples have been made possible through the development of advanced chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the analysis of pteridines, including Leucopterin. This technique offers high selectivity and sensitivity, allowing for the accurate identification and quantification of these compounds. In a widely targeted metabolomics analysis of nine insect species, HPLC-MS/MS was utilized to construct a comprehensive metabolic database, which included various pteridine (B1203161) derivatives. usra.edunih.gov The methodology typically involves a liquid chromatography system for separation, often using a reversed-phase column, coupled to a mass spectrometer for detection. The mass spectrometer is operated in tandem mode (MS/MS), where a precursor ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions, enhancing specificity. usra.edunih.gov For instance, a study on pteridine profiling in human urine employed a dilute-and-shoot method combined with HPLC-quadrupole-time-of-flight-mass spectrometry (HPLC-Q-TOF-MS), demonstrating the capability of this high-resolution mass spectrometry approach for pteridine analysis. mdpi.com

Methodologies for Detection and Quantification in Complex Biological Matrices (Non-Human)

The quantification of Leucopterin and other pteridines in non-human biological matrices, such as insect tissues, is crucial for understanding their biological roles. Leucopterin is a known white pigment in the wings of butterflies like Pieris brassicae. nih.govresearchgate.netnih.gov Studies on pteridine biosynthesis in insects have utilized HPLC with electrochemical detection to identify intermediates in the metabolic pathway. mdpi.com More recently, LC-MS/MS methods have been developed for the comprehensive analysis of metabolites in insects, providing a platform for studying variations in pteridine accumulation. usra.edunih.govresearchgate.net For example, a study comparing 6-biopterin (B1667280) and Leucopterin concentrations in bed bugs used LC-MS/MS for quantification, highlighting the method's applicability in entomological research. researchgate.net The extraction of pteridines from insect tissues is a critical step, often involving homogenization in a suitable buffer before analysis. researchgate.net The stability of the extracted compounds is also a key consideration, with storage at low temperatures in the dark being a common practice to prevent degradation. researchgate.net

Vibrational Spectroscopic Studies (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of Leucopterin.

Analysis of Vibrational Modes and Molecular Parameters

While a comprehensive vibrational analysis specifically for Leucopterin is not extensively detailed in the available literature, studies on related pteridine and purine (B94841) derivatives provide a basis for understanding its spectral features. shu.ac.ukresearchgate.net FT-IR spectroscopy is sensitive to the vibrations of polar bonds, such as C=O and N-H, which are abundant in the Leucopterin molecule. researchgate.net For a related compound, 6-amino-7,9-dihydropurine-8-thione, FT-IR and FT-Raman spectra were used to identify characteristic vibrational modes. shu.ac.uk For instance, C-H stretching vibrations are typically observed in the 3100-2800 cm⁻¹ region, while C=N stretching vibrations appear between 1636 and 1372 cm⁻¹. shu.ac.uk The amide I band, primarily due to C=O stretching, is a prominent feature in the IR spectra of such compounds and is sensitive to the molecular environment. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, offers complementary information. shu.ac.ukresearchgate.netnih.govmorana-rtd.com For example, in the analysis of organic pigments, Raman spectroscopy has been effective in identifying characteristic bands that may be weak in the IR spectrum. morana-rtd.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes. openaccesspub.orgresearchgate.netresearchgate.netamanote.com These computational approaches can predict vibrational frequencies and intensities, which can then be compared with experimental data to achieve a detailed understanding of the molecular vibrations.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy techniques, particularly UV-Visible absorption and fluorescence spectroscopy, are fundamental in characterizing the electronic transitions and photophysical behavior of Leucopterin.

UV-Visible Absorption and Fluorescence Characteristics

The UV-Visible absorption spectrum of Leucopterin in solution has been a subject of study to understand its electronic structure. Early research noted that the UV spectrum of Leucopterin is similar to that of other substituted pteridines. nih.govresearchgate.net Studies on various pteridine derivatives have shown that they typically exhibit absorption maxima in the UV region. For example, a pteridine derivative isolated from Bacillus subtilis showed absorption peaks at 254 nm and 360 nm. researchgate.net Another study on pterin (B48896) standards reported absorption maxima around 274 nm and 350 nm. usra.edu Leucopterin, being a white pigment, absorbs strongly in the ultraviolet range. researchgate.netnih.gov

Many pteridine derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. nih.govresearchgate.net The fluorescence properties, including excitation and emission spectra, quantum yields, and lifetimes, are sensitive to the molecular structure and the environment, such as pH. nih.govnih.gov For instance, a study on several pteridine derivatives reported emission maxima around 450 nm when excited at 360 nm. researchgate.net The fluorescence quantum yields of pterins can vary significantly depending on the substituents on the pteridine ring. nih.gov While some pterins are highly fluorescent, others, like folic acid, exhibit very low fluorescence. nih.gov The photophysical properties of Leucopterin and related pteridinones are crucial for understanding their role as pigments and their potential applications in various fields. nih.govmdpi.comnih.govpku.edu.cn

Electronic Transition Moments and Polarization Studies

The interaction of a molecule with light is fundamentally governed by its electronic transition dipole moment, a vector quantity that determines the probability and polarization of an electronic transition. The direction of this moment dictates the polarization of light that will be most effectively absorbed or emitted, while its magnitude relates to the intensity of the transition.

Fluorescence anisotropy is a powerful technique used to probe the rotational dynamics of a molecule and the relative orientation of its absorption and emission transition dipole moments. horiba.com This method involves exciting a sample with plane-polarized light and measuring the polarization of the emitted fluorescence. horiba.com The resulting anisotropy (r) provides information on how much the molecule has rotated in the time between absorption and emission (the fluorescence lifetime). horiba.com For a molecule held rigidly, the measured steady-state anisotropy approaches the fundamental anisotropy (r₀), a value determined solely by the angle (β) between the absorption and emission transition moments. wikipedia.org The theoretical maximum value for r₀ is 0.4, which occurs when the absorption and emission dipoles are parallel, while the minimum is -0.2 for perpendicular dipoles. wikipedia.org

While specific studies detailing the electronic transition moments and fundamental anisotropy of isolated 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- are not prominent in the surveyed literature, extensive research has been conducted on lumazine (B192210) derivatives when bound to proteins, such as in lumazine protein. mcmaster.canih.gov In these systems, fluorescence anisotropy decay measurements are employed to study the association between the lumazine ligand and the protein. mcmaster.ca For instance, the rotational correlation time of lumazine protein was found to be 23 ns (at 2°C), and this value increases upon binding to luciferase, indicating the formation of a larger complex. mcmaster.ca Such studies demonstrate the utility of fluorescence anisotropy in probing molecular interactions, where changes in the rotational freedom of the lumazine fluorophore are directly observed. mcmaster.canih.gov These investigations on lumazine-protein complexes show a long correlation time for the fluorescence anisotropy decay, which is characteristic of a ligand rigidly bound to a much larger macromolecule. nih.gov

Birefringence and Optical Anisotropy in Crystalline Forms

Optical anisotropy is a property of materials where the refractive index depends on the polarization and direction of light. aps.org In crystalline solids, this phenomenon, known as birefringence or double refraction, is common for non-cubic crystal structures. It arises from the anisotropic arrangement of molecules within the crystal lattice, which causes light waves with different polarizations to travel at different speeds. aps.org

The study of birefringence is crucial for understanding the relationship between crystal structure and optical properties and is essential for the design of optical components like polarizers and wave plates. mdpi.com The characterization of a compound's crystalline form is typically achieved through single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of atoms and molecules in the crystal lattice and determines its space group and unit cell parameters. researchgate.net From this structural data, one can infer the potential for anisotropic optical behavior.

However, specific experimental measurements of the birefringence and optical anisotropy for crystals of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- are not detailed in the reviewed scientific literature. While crystal structures for related enzymes like dihydropteridine reductase have been determined, these studies focus on the protein's structure rather than the optical properties of a small molecule crystal. rcsb.orgnih.gov The determination of the crystal structure of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- would be the necessary first step to theoretically and experimentally investigate its anisotropic optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and the investigation of dynamic processes such as tautomerism. For 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-, which possesses multiple carbonyl groups and labile protons, the existence of a keto-enol tautomeric equilibrium is a key characteristic. nanalysis.comnih.gov Tautomers are constitutional isomers that readily interconvert, and in the case of this pteridinetrione, this involves the migration of a proton from a nitrogen or carbon atom to a carbonyl oxygen, forming an enol or a different lactam form. nanalysis.com

The equilibrium between these tautomeric forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species present in solution. asu.edu The ratio of tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. nanalysis.com The position of the equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents. nih.govasu.edu

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign the signals to their respective atoms in each tautomer.

¹H NMR: The chemical shifts of protons, particularly those on the heterocyclic rings and the NH and OH groups, are highly indicative of the tautomeric form. Enolic hydroxyl protons, for example, typically appear at a distinct chemical shift compared to amide NH protons. nih.gov

¹³C NMR: The chemical shifts of the carbonyl carbons (keto form) are significantly different from the enolic carbons (C=C-OH), providing clear evidence of the equilibrium. nih.gov

2D NMR: Correlation spectroscopy (COSY, HSQC, HMBC) is used to establish connectivity between protons and carbons, confirming the structural assignment of each tautomer. nih.gov

The table below illustrates the typical chemical shift regions that would differentiate the keto and enol tautomers of a pteridinetrione derivative in an NMR spectrum.

| Nucleus | Tautomeric Form | Typical Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹³C | Keto (C=O) | 150 - 170 | The carbon in a carbonyl group is significantly more deshielded than a carbon in a C=C double bond of an enol. |

| Enol (C-OH) | 90 - 120 | ||

| ¹H | Amide (N-H) | 7.0 - 12.0 | Enolic protons are typically more shielded than amide protons and can participate in intramolecular hydrogen bonding, affecting their chemical shift. |

| Enol (O-H) | 5.0 - 15.0 (often broad) |

Electrochemical Studies for Redox Mechanisms

The electrochemical behavior of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- (lumazine) has been investigated using voltammetric techniques to understand its potential to participate in biological redox reactions. These studies, typically performed at a glassy carbon electrode, reveal the mechanisms of its oxidation and reduction processes.

The oxidation of lumazine is an irreversible, pH-dependent process. It only proceeds at pH values greater than 7.0, occurring at high positive potentials. The mechanism involves the transfer of two electrons and two protons without the formation of any electroactive oxidation products.

The reduction of lumazine has been studied over a broad pH range and also involves a two-electron, two-proton transfer. The nature of the reduction is highly dependent on pH. In acidic solutions, the reduction is quasi-reversible and leads to several reduction products that can be subsequently oxidized at the electrode surface. As the pH increases, the reduction process becomes reversible. The redox process involves the formation of two reactive intermediates whose stability is highly pH-dependent, and the lumazine can be fully regenerated through a circular redox mechanism.

Key electrochemical parameters for lumazine have been determined, providing quantitative insight into its redox behavior.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Oxidation Process | Irreversible, 2e⁻, 2H⁺ transfer | pH > 7.0 | mcmaster.ca |

| Reduction Process | Quasi-reversible to Reversible, 2e⁻, 2H⁺ transfer | pH-dependent | mcmaster.ca |

| Diffusion Coefficient (D) | 9.1 × 10⁻⁶ cm²/s | pH 7.0, 0.1 M phosphate (B84403) buffer | mcmaster.ca |

| Limit of Detection (LOD) | 0.76 µM | Differential Pulse Voltammetry, pH 7.0, 0.1 M phosphate buffer | mcmaster.ca |

These electrochemical studies are fundamental to understanding the reactive intermediates involved in the redox cycling of lumazine and its potential physiological roles.

Theoretical and Computational Chemistry of 2,4,6 3h Pteridinetrione, 1,5 Dihydro

Quantum Chemical Calculations

Quantum mechanics-based calculations are instrumental in understanding the geometry, behavior, and electronic properties of molecules like lumazine (B192210) in both their ground and excited states. cuny.edu These methods are used to assess stabilities, energies, and vibrational frequencies, providing a window into the dynamics of molecular interactions. cuny.edu

Density Functional Theory (DFT) is a primary computational tool for modeling the chemical structure and reactivity of lumazine as a function of its electron density. cuny.edu Researchers frequently employ hybrid functionals, such as B3LYP, in combination with various basis sets (e.g., 6-31+G**, aug-cc-pVDZ) to perform geometry optimizations and analyze electronic properties. acs.org

The goal of these calculations is often to find the best possible fit between theoretical predictions and experimental data, such as absorption spectra. For instance, studies have shown that the B3LYP/6-31+G** method can be highly cost-efficient while achieving excellent correlation with experimental results. The accuracy of these optimized geometries can be validated by comparing calculated bond lengths and angles with data from X-ray diffraction (XRD) analysis, where low root-mean-square-deviation (RMSD) values confirm the precision of the computational model. acs.org DFT calculations are also used to investigate the local structures and electronic properties of lumazine derivatives and their complexes with metal ions. acs.org

Interactive Table: Comparison of DFT Functionals/Basis Sets for Lumazine Studies

Lumazine can exist in several tautomeric forms, and computational studies are crucial for determining their relative stabilities. DFT calculations, often combined with a polarizable continuum model (CPCM) to simulate solvent effects, have been used to investigate the tautomeric equilibrium. researchgate.net

Research has shown that in an aqueous solution, the major neutral tautomer of lumazine is the 1,3-diketo form, where the acidic protons are located at positions N1 and N3 of the pteridine (B1203161) ring. researchgate.net While other tautomers have been analyzed computationally to determine their relative free energies and Boltzmann populations, they have not been as clearly identified through spectroscopy. researchgate.net Accurate calculations of properties like pKa require the inclusion of all potential tautomers and conformers in the computational model. researchgate.net The relative populations of different tautomers can change drastically depending on the environment (e.g., gas phase vs. aqueous solution). researchgate.net

Theoretical methods are employed to predict the optical properties of lumazine, including its fluorescence and absorption spectra. Time-dependent DFT (TDDFT) is a key method for optimizing the structures of singlet excited states and calculating fluorescent emissions. acs.org For example, the fluorescent emissions of lumazine in an aqueous solution have been calculated to be around 371 nm, which shows good agreement with the experimental value of 380 nm. acs.org

While specific calculations for the refractive index (RI) of lumazine were not detailed in the reviewed literature, computational methods, particularly those based on machine learning, are increasingly used for this purpose. nih.govcoppjournal.org These models predict the RI based on other parameters, such as the material's chemical composition and electronic band gap. nih.gov For various classes of organic and inorganic compounds, regression models like Extremely Randomized Trees (ERTR) and Linear Regression (LR) have proven effective in accurately predicting RI values, demonstrating the potential of these computational tools for optical materials research. nih.govcoppjournal.org

Frontier Molecular Orbital (FMO) theory simplifies the analysis of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is viewed as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). youtube.comlibretexts.org The interaction and energy gap between these two orbitals are critical for understanding chemical reactivity and intramolecular charge transfer. rsc.org

In lumazine and its derivatives, analysis of the HOMO and LUMO provides insight into electronic transitions and stability. For example, in studies of lumazine complexes with metal ions, it was found that the metal's affinity stabilizes the LUMO more significantly than the HOMO, leading to a red shift in the absorption spectrum. acs.org The distribution of electron density in these orbitals is also revealing; for related chromophores, the HOMO is often concentrated on one part of the molecule, while the LUMO is populated on another, which is characteristic of charge-transfer properties. researchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability; a large energy gap generally corresponds to high stability. researchgate.net

Interactive Table: Key Concepts of FMO Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. For complex biological systems involving lumazine, such as its interaction with enzymes, MD simulations are invaluable. They can be used to model everything from ligand binding to the conformational changes that facilitate chemical reactions. nih.govyoutube.com

To study chemical reactions within large biological systems like enzymes, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is widely used. nih.gov In this method, the part of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) is treated with a computationally intensive QM method, while the rest of the protein and solvent environment is treated with a more efficient MM force field. nih.govusc.edu

This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the vast protein environment. nih.gov QM/MM simulations have been applied to enzymes like lumazine synthase. nih.gov For instance, the crystal structure of the M. tuberculosis lumazine synthase complexed with an inhibitor was used as a template to build a simulation system. nih.gov In such a setup, a catalytic unit of the enzyme, the ligand, and surrounding water molecules are included. nih.gov By performing QM/MM molecular dynamics, researchers can investigate reaction pathways, determine energy barriers, and analyze the role of the protein environment in catalysis, providing insights that are crucial for understanding enzyme mechanisms and for drug design. escholarship.orgyoutube.com

Proton Transfer Pathways in Enzymatic Catalysis

The efficiency and specificity of many enzymatic reactions are critically dependent on the controlled movement of protons between the enzyme, substrate, and solvent molecules. chemrxiv.orgnih.gov Theoretical studies utilizing methods such as molecular dynamics (MD) simulations, density functional theory (DFT), and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are essential for elucidating these complex proton transfer pathways (PTPs). chemrxiv.org While specific studies on 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- are not detailed in the provided search results, the principles derived from studies on other enzymes, such as heme peroxidases and [FeFe]-hydrogenases, provide a robust framework for understanding potential mechanisms. chemrxiv.orgnih.gov

In enzymatic systems, proton transfer is rarely a simple, direct event. Instead, it often involves a network of hydrogen-bonded residues and water molecules that form distinct channels or pathways. chemrxiv.orgresearchgate.net Key amino acid residues, strategically positioned within the enzyme's active site, act as proton relays. The nature of these pathways is dynamic and crucial for catalysis. chemrxiv.org For instance, studies on [FeFe]-hydrogenase have identified putative PTPs involving a series of conserved residues that connect the enzyme's surface to the active site. nih.govresearchgate.net Substitution of these critical residues leads to a drastic reduction in catalytic activity, confirming their role in the proton transport mechanism. researchgate.net

The structure of 1,5-dihydropteridine-2,4,6-trione, with its multiple N-H hydrogen bond donors and C=O hydrogen bond acceptors, makes it a suitable candidate for participating in such directed proton transfer events within an enzyme-substrate complex. nih.govnih.gov Computational models would predict that these functional groups could anchor the molecule within an active site, orienting it for efficient proton exchange with nearby residues.

| Component/Method | Role/Function | Examples from Model Systems | Reference |

|---|---|---|---|

| Amino Acid Residues | Act as proton donors, acceptors, and relays in the PTP. | Histidine, Arginine, Glutamate, Cysteine, Serine | chemrxiv.orgnih.govresearchgate.net |

| Water Molecules | Form hydrated channels and bridges to facilitate long-range proton transport. | Hydrated tunnels from solvent to active site. | chemrxiv.orgnih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic movement of the protein and solvent to identify potential pathways. | Identification of hydrated tunnels in heme peroxidase. | chemrxiv.org |

| QM/MM Calculations | Combines high-accuracy quantum mechanics for the active site with classical mechanics for the larger enzyme environment to model the reaction energetics. | Demonstrating the feasibility of proton transfer from solvent to an active site Histidine. | chemrxiv.org |

Interaction Studies with Metal Atoms and Ions

The nitrogen and oxygen atoms within the 1,5-dihydropteridine-2,4,6-trione ring system can act as electron-pair donors (ligands), enabling the formation of coordination complexes with various metal atoms and ions. The study of such metallo-complexes is significant, as the presence of a metal ion can substantially alter the molecule's properties and reactivity. nih.gov

Research on related pteridine and thiourea (B124793) ligands demonstrates their versatility in coordinating with a range of metals, including d-block transition metals like iron, cobalt, nickel, palladium, and zinc. nih.govnih.govresearchgate.net For example, studies on a tetrahydropterin (B86495) (a related structure) complex with iron(II) showed that the pterin (B48896) ligand occupies two of the metal's coordination sites. researchgate.net The geometry of the final complex (e.g., tetrahedral or square planar) depends on the metal ion and the other ligands present. nih.gov These interactions can be characterized using techniques like X-ray diffraction and mass spectrometry (such as ESI-MS). nih.govresearchgate.net Computational studies and Hirshfeld surface analysis can further reveal the nature of the intermolecular interactions within the crystal network of these metal complexes. nih.gov The formation of heterobimetallic complexes, where a ligand bridges two different metal ions, has also been explored, leading to compounds with interesting photophysical and spectroscopic properties. nih.gov

| Metal Ion | Coordination Site on Ligand | Observed Complex Type/Geometry | Reference |

|---|---|---|---|

| Iron (Fe) | Nitrogen/Oxygen atoms of the heterocyclic ring | Occupies two coordination sites in an octahedral complex | researchgate.net |

| Cobalt (Co), Zinc (Zn) | Sulphur atom (in thiourea analogue) | Tetrahedral | nih.gov |

| Palladium (Pd) | Sulphur atom (in thiourea analogue) | Square Planar | nih.gov |

| Copper (Cu), Silver (Ag), Gold (Au) | Phosphine groups (in organometallic analogues) | Heterobimetallic complexes with short metal-metal separations | nih.gov |

Biological Roles and Distribution in Non Human Model Systems

Occurrence and Metabolism in Invertebrate Systems (e.g., Insects, Crustaceans)

Invertebrates, particularly insects and crustaceans, utilize pteridines for a remarkable variety of functions, demonstrating the evolutionary adaptability of this class of molecules. mdpi.comnih.gov

Pteridines were first discovered as the pigments responsible for the coloration of insect wings and bodies. mdpi.comnih.gov They are the chemical basis for a spectrum of colors, including white, yellow, orange, and red, famously observed in the wings of butterflies. mdpi.comnih.goveje.cz

Pigment Function: Leucopterin, a colorless pteridine (B1203161), is responsible for the brilliant white of many pierid butterfly wings, such as the cabbage white (Pieris brassicae). mdpi.comnih.gov Its structure allows it to scatter light across the visible spectrum, producing a white appearance. researchgate.netrug.nl Other pteridines like xanthopterin (B1683600) (yellow) and erythropterin (B12299411) (red) contribute to the diverse palette of insect colors. eje.cz These pigments are typically stored as granules within the cuticle, the underlying epidermis, or the wing scales. royalsocietypublishing.org

Screening Pigments: Beyond external coloration, pteridines serve as screening pigments in the compound eyes of many insects, including the model organism Drosophila melanogaster. nih.govroyalsocietypublishing.org Here, they work alongside other pigments like ommochromes to modulate the amount of light reaching the photoreceptors. royalsocietypublishing.org

Cell Division: Research indicates that isoxanthopterin (B600526), a natural intermediate in the pteridine pathway, plays a role in cell division processes. caymanchem.com

The biosynthesis of these pigments occurs through dedicated pathways. In the water strider, for example, the pteridine pathway, ancestrally used for eye pigmentation, has been co-opted to produce coloration in other embryonic tissues. pnas.orgnih.gov

Insects must manage nitrogenous waste, typically by converting toxic ammonia (B1221849) into less soluble compounds like uric acid. nih.govresearchgate.net Pteridines represent an alternative and specialized strategy for nitrogen management in certain insect groups.

It has been proposed that isoxanthopterin may function as a "storage-excretion" form of nitrogen. mdpi.comnih.gov This hypothesis is supported by its widespread presence throughout the insect body, not just in pigmented tissues, and its accumulation patterns. mdpi.comnih.gov

A key study on the butterfly Pieris brassicae revealed that the vast majority of pteridines synthesized during its life cycle are not excreted but are instead permanently stored in the scales of the adult wings. biologists.com This irreversible storage of nitrogen-rich molecules as pigments is considered a unique metabolic adaptation, effectively removing nitrogenous compounds from metabolic circulation. biologists.com While pteridines are found in the excreta of most insects, they are typically present only in trace amounts, with uric acid being the primary nitrogenous waste product. biologists.com

Table 1: Pteridine Function in Insect Nitrogen Metabolism

| Insect Group | Pteridine Compound(s) | Primary Function | Research Finding | Citation(s) |

| Pierid Butterflies (e.g., Pieris brassicae) | Leucopterin, Isoxanthopterin | Nitrogen Storage | Majority of pteridines are stored in wing scales rather than excreted. | biologists.com |

| General Insects | Isoxanthopterin | Nitrogen Storage/Excretion | Proposed as a "storage-excretion" form due to its ubiquity and accumulation. | mdpi.comnih.gov |

| Most Insects | Various Pteridines | Excretory End-Product | Considered oxidized end-products, but typically in trace amounts in excreta. | biologists.com |

A groundbreaking discovery revealed that pteridines have a critical optical function in the eyes of many decapod crustaceans, including shrimp, lobsters, and crayfish. nih.gov In these animals, crystalline isoxanthopterin, a structural analogue of guanine (B1146940), is the key material used to create biological mirrors. nih.gov

This function is twofold:

Image Formation: In the reflecting superposition compound eyes of these decapods, an assembly of isoxanthopterin nanocrystals forms the "distal mirror," which reflects and focuses light from multiple lenses onto the photoreceptors to form a single image. nih.gov

Light Enhancement: A tapetum, a reflective layer located behind the retina, is also composed of isoxanthopterin. nih.gov It acts as a diffuse reflector, scattering light that has passed through the retina back onto the photoreceptors, thereby increasing light sensitivity in low-light environments. nih.gov

In the transparent larvae of some crustaceans, the optical properties of isoxanthopterin are harnessed for camouflage. eurekalert.org Their eyes contain a reflector made of a photonic glass composed of crystalline isoxanthopterin nanospheres. eurekalert.org This structure produces a distinct "eyeshine" that reflects light matching the color of the surrounding aquatic environment, effectively hiding the dark, opaque eye pigments from predators. eurekalert.org

Table 2: Role of Isoxanthopterin in Crustacean Eyes

| Organism Group | Structure | Composition | Function | Citation(s) |

| Decapod Crustaceans | Distal Mirror | Plate-like nanocrystals of isoxanthopterin | Image formation (reflector) | nih.gov |

| Decapod Crustaceans | Tapetum | Hollow nanoparticles of isoxanthopterin crystals | Light enhancement (diffuse reflector) | nih.gov |

| Larval Crustaceans | Eyeshine Reflector | Photonic glass of isoxanthopterin nanospheres | Camouflage | eurekalert.org |

Presence and Metabolism in Vertebrate Models (Non-Clinical)

While prominent in invertebrates, pteridines and their metabolic pathways are also conserved in vertebrates, where they perform essential functions. nih.gov

The zebrafish (Danio rerio) is a powerful model for studying vertebrate development, and its pteridine pathway is well-characterized. nih.govresearchgate.net In zebrafish embryos, this pathway is intrinsically linked to the differentiation of neural crest cells into both neurons and pigment cells (melanophores and xanthophores). nih.govresearchgate.net

The pathway begins with GTP and initially produces tetrahydrobiopterin (B1682763) (H4biopterin), an essential cofactor for neurotransmitter synthesis in neurons and melanin (B1238610) production in melanophores. nih.govnih.gov At approximately 48 hours post-fertilization, the pathway branches, and sepiapterin (B94604) begins to accumulate as a yellow pigment in specialized cells called xanthophores. nih.govresearchgate.net This sepiapterin is then further metabolized, serving as a precursor for the formation of several other pteridines, including 7-oxobiopterin, isoxanthopterin , and 2,4,7-trioxopteridine. nih.govnih.gov The conversion of sepiapterin to these downstream products is catalyzed by enzymes belonging to the xanthine (B1682287) oxidoreductase family. nih.govnih.gov

Interactions with Nucleic Acids and Related Processes in Model Organisms

Certain pteridines exhibit the ability to interact directly with nucleic acids, suggesting roles in the regulation of genetic processes. Isoxanthopterin, as a structural analog of the nucleic acid base guanine, has been a focus of this research. caymanchem.compnas.org

In vitro studies have demonstrated that isoxanthopterin binds specifically to DNA. pnas.orgnih.gov This interaction, observed with salmon sperm DNA, is notable because it enhances the natural fluorescence of the isoxanthopterin molecule, indicating an intimate association. pnas.org This binding has tangible biological consequences; it was shown to inhibit the synthesis of both ribosomal RNA (rRNA) and DNA in the developing eggs of the milkweed bug (Oncopeltus fasciatus). pnas.org Furthermore, the presence of isoxanthopterin can affect the activity of DNase, an enzyme that degrades DNA, suggesting it may protect the nucleic acid from enzymatic breakdown. pnas.org Because of these properties, methylated derivatives of isoxanthopterin are now utilized as fluorescent probes in studies of DNA structure. caymanchem.com

Interference with RNA and DNA Synthesis (in vitro, non-human context)

Pteridine compounds are recognized for their capacity to interact with and modulate the function of various enzymes critical to cellular metabolism. Some pteridines have been shown to inhibit dihydrofolate reductase, an enzyme essential for producing tetrahydrofolate, which is a necessary precursor for DNA synthesis and repair. ontosight.ai This inhibitory action positions them as potential modulators of cell proliferation.

| Enzyme Target Category | Role in Nucleic Acid Synthesis | Potential Effect of Pteridine Analogue Interference |

| Dihydrofolate Reductase | Essential for the synthesis of tetrahydrofolate, a cofactor in the synthesis of purines and thymidylate. | Inhibition leads to a depletion of nucleotide precursors, thereby halting DNA synthesis and repair. ontosight.ai |

| Riboflavin (B1680620) Synthesis Enzymes | Involved in the production of flavin cofactors (FAD, FMN) necessary for various redox reactions, including those in nucleotide metabolism. | Inhibition can disrupt the cellular energy supply and redox balance required for DNA and RNA synthesis. researchgate.net |

Use of Fluorescent Analogues for Nucleic Acid Structure Studies

The inherent fluorescence of many pteridine derivatives makes them valuable tools in molecular biology and biophysics. nih.gov Fluorescent analogues of nucleobases are chemically modified versions of DNA and RNA bases that, when incorporated into nucleic acid strands, act as reporters of their local environment and structure. nih.gov

Pteridine-based analogues, including derivatives of lumazine (B192210), are particularly useful for these applications. They can be synthesized as phosphoramidites and incorporated into oligonucleotides at specific sites using automated DNA synthesis. nih.gov Once integrated, changes in the fluorescence properties of the analogue—such as intensity, lifetime, and spectral shifts—can provide detailed information about:

DNA and RNA conformation and dynamics.

Interactions between nucleic acids and other molecules, such as proteins or drugs.

The formation of specific nucleic acid structures like hairpins or G-quadruplexes.

| Fluorescent Analogue Property | Information Gained from Analysis |

| Fluorescence Intensity | Changes can indicate alterations in the local environment, such as stacking interactions with adjacent bases. |

| Fluorescence Lifetime | Provides insight into the dynamic motions of the nucleic acid strand. |

| Spectral Shifts (Excitation/Emission) | Sensitive to changes in the polarity of the microenvironment, often occurring upon protein binding or structural transitions. |

| Anisotropy | Measures the rotational freedom of the probe, which can change significantly when a nucleic acid binds to a larger molecule. |

Comparative Biochemical Studies Across Non-Human Species

Comparative biochemical studies are essential for understanding the evolutionary conservation and species-specific differences in metabolic pathways. While direct, extensive comparative studies focusing solely on the metabolism of 1,5-dihydropteridine-2,4,6-trione across a wide range of non-human species are not prominently detailed in available literature, the principles for such research are well-established through work on related pteridine compounds.

For example, research on the lumazine synthase/riboflavin synthase complex in the bacterium Bacillus subtilis has provided a detailed molecular picture of how pteridine substrates are processed in this organism. nih.gov The enzyme complex in this bacterium is a massive one-megadalton structure composed of 60 beta subunits (lumazine synthase) and 3 alpha subunits (riboflavin synthase). nih.gov The beta subunits form an icosahedral capsid, which has been leveraged as a nanoparticle platform for applications like vaccine development. nih.gov

A hypothetical comparative study would analyze the metabolism, distribution, and excretion of 1,5-dihydropteridine-2,4,6-trione in different model organisms, such as the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), and various microbial species. Such research would likely reveal species-specific differences in the enzymes that metabolize this compound, reflecting the diverse evolutionary pressures and biochemical adaptations of each organism.

Emerging Research Areas and Future Perspectives

Novel Synthetic Approaches and Expanding Chemical Space of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- Derivatives

The inherent chemical properties of the pteridine (B1203161) scaffold, particularly its poor solubility and limited reactivity, have historically presented significant challenges to synthetic chemists. mdpi.com However, recent innovations are enabling the systematic exploration of the chemical space around 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-. A primary driver of this expansion is the adoption of solid-phase synthesis methodologies. nih.gov This approach facilitates the creation of large, diverse libraries of pteridinone analogues by immobilizing amino acids on a resin support, followed by reaction with versatile building blocks like 4,6-dichloro-5-nitropyrimidine. nih.gov The ability to rapidly generate numerous derivatives is crucial for developing structure-activity relationships (SAR) for future therapeutic applications. nih.gov

To overcome the challenge of low reactivity, researchers are employing unconventional strategies. mdpi.com Mechanochemistry, specifically ball milling, has been successfully used to facilitate Suzuki cross-coupling reactions on the pterin (B48896) backbone, a transformation that is difficult to achieve with standard solution-phase methods. mdpi.com This technique, combined with the strategic use of protecting groups, opens up new avenues for functionalization. mdpi.com Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, are being explored for related heterocyclic systems and represent a promising future direction for the efficient synthesis of novel pteridine frameworks. mdpi.com

Table 1: Modern Synthetic Strategies for Pteridine Derivatives

| Synthetic Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Involves attaching a starting material to a solid support (e.g., Wang resin) and performing sequential chemical modifications, followed by cleavage from the support. | Enables rapid generation of compound libraries; simplifies purification. | nih.gov |

| Mechanochemistry (Ball Milling) | Uses mechanical force to induce chemical reactions, often in the absence of a solvent. | Overcomes low solubility and reactivity of the pterin core; enables difficult cross-coupling reactions. | mdpi.com |

| Condensation Reactions | A traditional and foundational method involving the reaction of a 5,6-diaminopyrimidine with an α,β-dicarbonyl compound. | Fundamental method for creating the core pteridine ring system. | researchgate.net |

| Ring-Opening and Recyclization | Involves chemically opening a ring in a precursor molecule and subsequently forming a new ring structure to yield the final product. | Allows for the synthesis of complex, fused heterocyclic systems from a common intermediate. | nih.gov |

Identification and Characterization of Undiscovered Enzymatic Pathways

The biosynthesis of all pteridines originates from guanosine (B1672433) triphosphate (GTP), proceeding through a series of enzymatic steps to produce a variety of functional molecules. mdpi.comnih.gov The known pathway is not a simple linear progression but a complex, branching network leading to pigments, signaling molecules, and essential cofactors like tetrahydrobiopterin (B1682763). mdpi.com A significant area of emerging research focuses on uncovering novel functions and regulatory mechanisms within this network.

A compelling example of latent potential within these pathways comes from studies on water striders. nih.gov Research has demonstrated that the pteridine biosynthesis pathway, ancestrally responsible for eye pigmentation, was co-opted in its entirety for embryonic coloration in extraocular tissues. nih.gov This discovery highlights that complete, functional metabolic pathways can be repurposed in different developmental contexts to generate new phenotypes, suggesting that similar co-opted or undiscovered pathways may exist in other organisms. The enzymes governing these pathways, such as xanthine (B1682287) dehydrogenase which converts pterin to isoxanthopterin (B600526), may have uncharacterized roles in different tissues or under specific physiological conditions. mdpi.com Future research will likely focus on mapping the full extent of the pteridine metabolic network across diverse species to identify these hidden functions.

Table 2: Key Enzymes in Pteridine Metabolism and Areas for Future Discovery

| Enzyme | Known Function | Potential Area of Undiscovered Function | Reference |

|---|---|---|---|

| GTP Cyclohydrolase I (GTPCH) | Catalyzes the first committed step in pteridine biosynthesis, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate. | Regulation of pathway flux in response to novel environmental or developmental cues. | mdpi.comnih.gov |

| Sepiapterin (B94604) Reductase (SPR) | Catalyzes the final steps in the synthesis of tetrahydrobiopterin; involved in producing yellow sepiapterin pigment. | Role in metabolic syndromes or neurological processes beyond canonical cofactor synthesis. | nih.gov |

| Xanthine Dehydrogenase (XDH) | Hydroxylates position 7 of the pteridine ring, converting pterin into isoxanthopterin. | Tissue-specific roles in nitrogen metabolism or detoxification outside of established pathways. | mdpi.com |

Advancements in In Situ Analytical Methodologies for Pteridine Research

Understanding the spatio-temporal dynamics of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- and related compounds within living systems requires sophisticated analytical techniques. While high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection remains a gold standard for quantifying pteridines in biological fluids, it lacks spatial resolution. nih.gov The frontier of pteridine analysis lies in methods that can visualize and measure these molecules and their synthetic machinery in situ.

The intrinsic fluorescence of many pteridine derivatives under UV light is a key property being leveraged for microscopic imaging. mdpi.com Advancements in this area could allow for real-time visualization of pteridine accumulation in specific cells or organelles. On the genetic level, techniques like fluorescence in situ hybridization (FISH) and quantitative real-time PCR (qPCR) are being used to map the expression of genes responsible for pteridine synthesis within tissues. mdpi.com As demonstrated in studies of fish pigmentation, these tools can reveal precisely where and when the enzymatic pathways are active, providing critical insights into their regulation during development and disease. mdpi.com The integration of these molecular biology techniques with advanced imaging offers a powerful approach to functionally characterize pteridine pathways within an intact biological context.

Refined Computational Models for Predicting Pteridine Reactivity and Interactions

Computational chemistry is becoming an indispensable tool for accelerating pteridine research. nih.govmdpi.com Refined theoretical models allow scientists to predict the behavior of molecules like 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. Density Functional Theory (DFT) is widely used to calculate the fundamental properties of pteridine derivatives, including their optimized geometries, molecular electrostatic potentials, and frontier molecular orbital energies. nih.gov These calculations help predict a molecule's stability, reactivity, and potential sites for chemical modification.

Beyond predicting intrinsic properties, computational models are crucial for understanding how pteridines interact with biological macromolecules. Molecular docking simulations are employed to predict the binding affinity and orientation of pteridine-based ligands within the active sites of proteins. nih.govijfmr.com This is particularly valuable in drug discovery for identifying potential enzyme inhibitors or receptor agonists. When an experimental protein structure is not available, homology modeling can be used to generate a reliable 3D model for these docking studies. ijfmr.com Such predictive models save significant time and resources by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing.

Table 3: Applications of Computational Modeling in Pteridine Research